molecular formula C20H12N2O8 B14255521 (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid CAS No. 252369-72-5

(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid

Cat. No.: B14255521
CAS No.: 252369-72-5
M. Wt: 408.3 g/mol
InChI Key: JPVQHICFDRDQQI-HZPDHXFCSA-N
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Description

(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its two cyanobenzoyl groups attached to a butanedioic acid backbone, making it a unique molecule with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-cyanobenzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyanobenzoyl groups into amines.

    Substitution: The cyanobenzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are amines.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobenzoyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Bis[(4-methoxybenzoyl)oxy]butanedioic acid
  • (2R,3R)-2,3-Bis[(4-nitrobenzoyl)oxy]butanedioic acid
  • (2R,3R)-2,3-Bis[(4-chlorobenzoyl)oxy]butanedioic acid

Uniqueness

(2R,3R)-2,3-Bis[(4-cyanobenzoyl)oxy]butanedioic acid is unique due to the presence of cyanobenzoyl groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific applications.

Properties

CAS No.

252369-72-5

Molecular Formula

C20H12N2O8

Molecular Weight

408.3 g/mol

IUPAC Name

(2R,3R)-2,3-bis[(4-cyanobenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H12N2O8/c21-9-11-1-5-13(6-2-11)19(27)29-15(17(23)24)16(18(25)26)30-20(28)14-7-3-12(10-22)4-8-14/h1-8,15-16H,(H,23,24)(H,25,26)/t15-,16-/m1/s1

InChI Key

JPVQHICFDRDQQI-HZPDHXFCSA-N

Isomeric SMILES

C1=CC(=CC=C1C#N)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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